molecular formula C17H17Cl2N3O2 B6430832 N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide CAS No. 1903449-39-7

N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide

Cat. No. B6430832
CAS RN: 1903449-39-7
M. Wt: 366.2 g/mol
InChI Key: CTXYNCUYPFRLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide, also known as N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide, is a synthetic compound that has been studied for its potential applications in scientific research and medical treatments. It is a derivative of the pyrrolidine class of compounds and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide has been found to have numerous applications in scientific research. It has been used as an inhibitor of enzymes involved in the metabolism of drugs, such as CYP3A4, CYP2D6, and CYP2C9. It has also been used as a tool to study the effects of inhibitors on the activity of enzymes. Additionally, it has been used to study the effects of compounds on the regulation of gene expression.

Mechanism of Action

N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide acts as an inhibitor of enzymes involved in the metabolism of drugs. It binds to the active site of the enzyme, preventing the binding of the substrate and thus inhibiting the enzyme's activity. It has also been found to interact with certain proteins involved in the regulation of gene expression, suggesting that it may have an effect on gene expression.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to increased drug levels in the body. Additionally, it has been found to interact with certain proteins involved in the regulation of gene expression, suggesting that it may have an effect on gene expression.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and can be used in a variety of experiments. However, it is not as effective as other inhibitors, such as ketoconazole, and may not be suitable for all experiments.

Future Directions

N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide has potential applications in the development of new drugs and treatments. Further research is needed to explore the potential of this compound in the treatment of diseases and the development of new drugs. Additionally, further research is needed to explore the potential of this compound in the regulation of gene expression and its potential applications in the development of new therapies. Additionally, further research is needed to explore the potential of this compound in the development of new biochemical and physiological effects. Finally, further research is needed to explore the potential of this compound in the development of new analytical methods and tools.

Synthesis Methods

N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide can be synthesized by a two-step reaction. The first step involves the reaction of pyrrolidine-1-carboxylic acid with 3,4-dichlorophenyl isocyanate, which results in the formation of the desired N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide. The second step involves the reaction of the N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide with a strong base, such as potassium hydroxide, to form the desired product.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c1-11-2-5-16(20-9-11)24-13-6-7-22(10-13)17(23)21-12-3-4-14(18)15(19)8-12/h2-5,8-9,13H,6-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXYNCUYPFRLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide

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